Norverapamil hydrochloride is the primary metabolite of verapamil, a medication classified as a calcium channel blocker. [, ] It is formed through the N-demethylation of verapamil in the liver, primarily via the cytochrome P450 enzyme CYP3A4. [, ] Norverapamil hydrochloride plays a crucial role in scientific research, particularly in studies investigating drug metabolism, drug interactions, and the mechanisms of action of calcium channel blockers. [, , ]
Norverapamil hydrochloride, like its parent compound verapamil, exhibits inhibitory effects on calcium channels, particularly L-type calcium channels. [, ] While its potency as a calcium channel blocker is lower than that of verapamil, norverapamil displays additional pharmacological activities. Notably, it acts as an inhibitor of P-glycoprotein (Pgp), a transmembrane efflux pump involved in multidrug resistance. [, , , ] This inhibitory effect on Pgp suggests a potential role for norverapamil in enhancing the efficacy of other drugs by increasing their intracellular accumulation. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9